molecular formula C12H12N6O2S B2709593 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034326-20-8

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2709593
CAS No.: 2034326-20-8
M. Wt: 304.33
InChI Key: INMNZHWJJVFFLP-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a synthetic organic compound featuring a complex heterocyclic scaffold, which is of significant interest in medicinal chemistry and oncology research. This compound contains both a [1,2,4]triazolo[4,3-b]pyridazine core and a methylthiazole carboxamide group, structural motifs commonly associated with potent biological activity . Heterocyclic compounds of this class are frequently investigated as molecular targeted agents for the treatment of cancer . While the specific biological data for this compound is not fully established, its structural framework is highly relevant for researchers exploring kinase inhibition. Scientific literature indicates that novel triazolo-pyridazine derivatives demonstrate promising cytotoxicity and act as inhibitors of key oncogenic targets, such as the c-Met kinase pathway, which is implicated in various cancers including non-small cell lung cancer (NSCLC), prostate cancer, and gastric cancer . The incorporation of a thiazole heterocycle, as seen in this molecule, is often a critical design element for enhancing potency and selectivity in such inhibitors . Consequently, this compound serves as a valuable chemical tool for scientists studying cell signaling pathways, apoptosis, and cell cycle arrest in vitro. Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S/c1-7-11(21-6-14-7)12(19)13-5-9-16-15-8-3-4-10(20-2)17-18(8)9/h3-4,6H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMNZHWJJVFFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activities, and relevant research findings.

Compound Overview

  • Molecular Formula : C13H14N6O2
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 2034371-74-7

The compound features a unique structure that combines a triazolo-pyridazine moiety with a thiazole-5-carboxamide group. This structural diversity suggests a range of potential biological activities.

Antitumor Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : A study assessed the antitumor activity of derivatives of triazolo compounds against various cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. The derivatives demonstrated notable cytotoxic effects with IC50 values indicating efficacy in inhibiting cell proliferation .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds similar to this compound were shown to significantly inhibit the c-Met kinase activity, which plays a crucial role in cancer progression .

Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated using various assays:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Effective against lung cancer cells
MCF-71.23 ± 0.18Effective against breast cancer cells
HeLa2.73 ± 0.33Effective against cervical cancer cells

These values indicate that the compound possesses significant cytotoxic activity against multiple cancer types, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications in cancer therapy:

  • Synthesis and Evaluation : A study synthesized various triazolo derivatives and evaluated their antitumor activity across 60 different cancer cell lines using the sulforhodamine B assay. The results indicated that certain derivatives exhibited high levels of antineoplastic activity, making them promising candidates for further development .
  • Enzymatic Activity : The enzymatic activities of compounds similar to this compound were tested against c-Met kinase with positive results indicating potential for targeted therapy in cancers where c-Met is overexpressed .

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Oncogenes : The compound interacts with bromodomain and extraterminal (BET) proteins, inhibiting oncogenes such as c-Myc. This action downregulates signaling pathways crucial for tumor growth and metastasis .
  • Cytotoxic Effects : In vitro studies have demonstrated that derivatives of the compound show strong cytotoxic effects against various cancer cell lines. For example:
    • In studies involving the MCF-7 breast cancer cell line, the compound caused cell cycle arrest and increased apoptosis rates significantly .
  • Kinase Inhibition : Specific derivatives have been evaluated for their inhibitory activity against kinases like c-Met and Pim-1, which are important targets in cancer therapy. One derivative exhibited an IC50 of 0.163 μM against c-Met .

Enzyme Inhibition

The compound has shown promise as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. Its multifaceted pharmacological profile suggests potential applications in treating conditions beyond cancer:

  • Enzyme Targets : Research indicates that the compound can inhibit enzymes involved in inflammatory pathways, which may lead to therapeutic options for autoimmune disorders .

Antimicrobial Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide has also been studied for its antimicrobial properties:

  • Antifungal Activity : The compound has been evaluated against various strains of fungi, showing efficacy that surpasses traditional antifungal agents like fluconazole .
  • Mechanism of Action : The structural features of the compound contribute to its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways within fungal cells .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • Study on Anticancer Activity : A comprehensive study revealed that derivatives of the compound exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer cell lines .
  • Antimicrobial Efficacy : Research highlighted that certain derivatives showed significant antimicrobial activity against resistant strains of bacteria and fungi, indicating potential for development into new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Triazolopyridazine Cores

2.1.1. 4-(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide This compound () shares the 6-methoxy-triazolopyridazine core but differs in linker length (butanamide vs. methylene) and substituents (4-pyridinyl-thiazole vs. 4-methylthiazole).

2.1.2. Vebreltinib (6-(1-Cyclopropyl-1H-Pyrazol-4-yl)-3-[Difluoro(6-Fluoro-2-Methyl-2H-Indazol-5-yl)Methyl][1,2,4]Triazolo[4,3-b]Pyridazine)
Vebreltinib () is a clinical-stage tyrosine kinase inhibitor with a triazolopyridazine core. Unlike the target compound, it incorporates a difluoro-indazole substituent and a cyclopropyl-pyrazole group. These modifications confer selectivity for MET kinase, highlighting how peripheral substituents on the triazolopyridazine scaffold dictate target specificity .

Functional Analogues with Thiazole-Carboxamide Moieties

2.2.1. 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide Derivatives
describes analogs with a 4-methylthiazole-5-carboxamide group linked to pyridinyl rings. These compounds exhibit antiproliferative activity, with IC50 values in the low micromolar range. The absence of the triazolopyridazine core reduces kinase inhibition but retains cytotoxicity, suggesting the thiazole-carboxamide moiety alone contributes to cell viability disruption .

2.2.2. N-Substituted 2-(4-Pyridinyl)Thiazole Carboxamides These derivatives () are optimized for thrombin inhibition and fibrinogen receptor antagonism. Replacement of the benzamidine group with triazolopyridazine (as in ) shifts activity from antithrombotic to antiproliferative, underscoring the critical role of the heterocyclic core in modulating biological pathways .

Table 1: Key Comparative Data

Compound Core Structure Key Substituents Biological Activity IC50/EC50 (µM) Reference
Target Compound Triazolopyridazine + Thiazole 6-Methoxy, methylene linker Kinase inhibition (hypothesized) N/A
Vebreltinib Triazolopyridazine Difluoro-indazole, cyclopropyl-pyrazole MET kinase inhibition <0.1
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole 4-Pyridinyl Antiproliferative 2.5–5.0
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl derivatives Triazolopyridazine Oxazine-pyranopyrazole Antiproliferative (Hep cells) 1.2 (vs. Adriamycin)

Q & A

Q. Q1. What synthetic routes are available for preparing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using NaH as a base to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
  • Step 2 : Cyclization with hydrazine hydrate to yield pyrazole intermediates.
  • Step 3 : Formation of triazole-thiadiazole cores via reaction with aromatic carboxylic acids in phosphorus oxychloride .
    Optimization : Adjusting reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (DMF vs. toluene), and stoichiometric ratios (e.g., 1.1:1 molar ratio for thiol-carboxylic acid coupling) improves yield .

Q. Q2. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and thiazole/triazole protons (δ ~7.5–8.5 ppm) .
    • IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-N (~1250 cm⁻¹), and S-C (~680 cm⁻¹) bonds .
  • Purity Analysis :
    • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .

Advanced Research Questions

Q. Q3. How do molecular docking studies predict the interaction of this compound with biological targets like 14α-demethylase (CYP51), and what contradictions arise between computational and experimental data?

Methodological Answer:

  • Docking Protocol :
    • Target: 14α-demethylase (PDB: 3LD6) .
    • Software: AutoDock Vina with Lamarckian genetic algorithm.
    • Key Interactions: Hydrogen bonding with heme cofactor (e.g., triazole-N with Fe³⁺) and hydrophobic contacts with active-site residues (e.g., Leu376, Tyr118) .
  • Contradictions :
    • Computational models may overestimate binding affinity due to rigid-backbone assumptions. For example, predicted ΔG = -9.2 kcal/mol may not correlate with in vitro IC50 values (e.g., >50 μM in antifungal assays).
    • Resolution : Validate docking results with alanine-scanning mutagenesis or isothermal titration calorimetry (ITC) to assess binding thermodynamics .

*Q4. What strategies resolve discrepancies in biological activity between N-((6-methoxy-triazolo...) derivatives and their structural analogs? Methodological Answer:

  • Case Study : Fluorine- or piperazine-substituted analogs (e.g., compound 5d in ) show enhanced antifungal activity (IC50 = 8.7 μM) compared to methoxy derivatives (IC50 = 32 μM).
  • Strategies :
    • SAR Analysis : Compare logP values (e.g., methoxy: 2.1 vs. piperazine: 1.3) to assess membrane permeability .
    • Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify labile groups (e.g., methylthiazole vs. phenylthiazole).
    • Crystallography : Resolve co-crystal structures to verify binding poses of high- vs. low-activity analogs .

Q. Q5. How can substituent modifications (e.g., R-group variations on the triazole-thiadiazole core) enhance pharmacological properties while maintaining synthetic feasibility?

Methodological Answer:

  • Substituent Screening :
    • Electron-Withdrawing Groups (e.g., -NO2, -CF3): Improve target affinity but may reduce solubility.
    • Hydrophilic Groups (e.g., -OH, -NH2): Enhance solubility but require protection during synthesis (e.g., Boc for amines) .
  • Case Example :
    • R = -CH2Ph : Moderate activity (IC50 = 25 μM) but high yield (78%).
    • R = -COOEt : Lower yield (45%) but improved bioavailability (logD = 1.2 vs. 2.5 for -CH2Ph) .

Q. Q6. What analytical techniques are critical for detecting degradation products or by-products during scale-up synthesis?

Methodological Answer:

  • LC-MS/MS : Identify by-products (e.g., des-methyl analogs or oxidized thiazoles) with m/z shifts (e.g., +16 Da for oxidation).
  • Stability Studies :
    • Accelerated conditions (40°C/75% RH for 4 weeks) to monitor hydrolysis of methoxy groups .
    • Forced Degradation : Acidic (0.1M HCl) or basic (0.1M NaOH) conditions to assess susceptibility .

Q. Q7. How do solvent and catalyst choices influence regioselectivity in triazole-thiadiazole ring formation?

Methodological Answer:

  • Solvent Effects :
    • Polar Aprotic (DMF) : Favors SN2 mechanisms, enhancing nucleophilic attack by thiols.
    • Non-Polar (Toluene) : Reduces side reactions (e.g., ester hydrolysis) but slows reaction kinetics .
  • Catalysts :
    • POCl3 : Facilitates cyclodehydration but requires strict anhydrous conditions.
    • K2CO3 : Mild base for thiol alkylation with reduced racemization risk .

Q. Q8. What computational tools are recommended for predicting ADMET properties of this compound?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Estimates bioavailability (e.g., TPSA = 85 Ų suggests moderate absorption).
    • ProTox-II : Predicts hepatotoxicity (e.g., alert for methylthiazole-mediated CYP inhibition).
    • MD Simulations : Assess blood-brain barrier penetration (e.g., logBB < -1 indicates low CNS activity) .

Q. Q9. How can contradictions between in silico and in vitro antioxidant activity data be reconciled?

Methodological Answer:

  • Case Study : Docking predicts strong radical-scavenging (e.g., binding to SOD1 active site), but DPPH assays show low activity (IC50 > 100 μM).
  • Resolution :
    • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to confirm radical quenching.
    • Redox Potentials : Measure via cyclic voltammetry to correlate with antioxidant capacity .

Q. Q10. What methodologies validate the antifungal mechanism beyond docking (e.g., CYP51 inhibition assays)?

Methodological Answer:

  • In Vitro CYP51 Assay :
    • Substrate: Lanosterol (10 μM) incubated with yeast microsomes and NADPH.
    • Detection: LC-MS quantification of 14α-demethylated product (ergosterol precursor).
    • IC50 Determination : Dose-dependent inhibition (e.g., 12 μM for lead compound) .

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